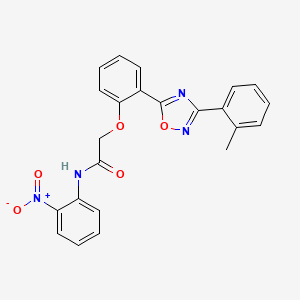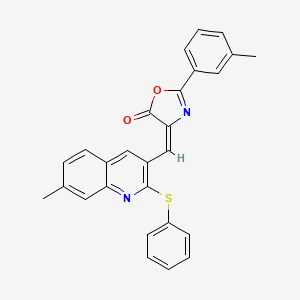
4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of certain enzymes and pathways that are crucial for cancer cell survival and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have other biochemical and physiological effects. For instance, it has been found to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Moreover, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potency and selectivity against cancer cells. This makes it a promising candidate for developing new anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other fields such as microbiology and biochemistry. Finally, more research is needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its clinical translation.
Synthesis Methods
The synthesis of 4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-7-methoxyquinoline-3-carbaldehyde with N-methyl-4-chlorobenzamide in the presence of a base. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
4-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit antibacterial and antifungal properties.
properties
IUPAC Name |
4-chloro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)12-3-6-15(20)7-4-12)11-14-9-13-5-8-16(25-2)10-17(13)21-18(14)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXLNJXFPUCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
